molecular formula C14H21N3O2 B5146635 N,N,N'-trimethyl-N'-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine

N,N,N'-trimethyl-N'-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine

Cat. No.: B5146635
M. Wt: 263.34 g/mol
InChI Key: WIOJFTGLCXQZJS-SOFGYWHQSA-N
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Description

N,N,N’-trimethyl-N’-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group and a trimethylated ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’-trimethyl-N’-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.

    Alkylation: The nitrophenyl intermediate is then subjected to alkylation with an appropriate alkylating agent to form the prop-2-enyl group.

    Amine functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N,N’-trimethyl-N’-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to various oxidized forms of the aromatic ring.

Scientific Research Applications

N,N,N’-trimethyl-N’-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential as biological probes or in the development of pharmaceuticals.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N,N,N’-trimethyl-N’-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’-trimethyl-1,2-ethanediamine: A simpler analog without the nitrophenyl group.

    N,N,N’-trimethyl-N’-[(E)-3-phenylprop-2-enyl]ethane-1,2-diamine: Similar structure but lacks the nitro group.

Uniqueness

N,N,N’-trimethyl-N’-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine is unique due to the presence of both the nitrophenyl and trimethylated ethane-1,2-diamine groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

N,N,N'-trimethyl-N'-[(E)-3-(2-nitrophenyl)prop-2-enyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-15(2)11-12-16(3)10-6-8-13-7-4-5-9-14(13)17(18)19/h4-9H,10-12H2,1-3H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOJFTGLCXQZJS-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)CC=CC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCN(C)C/C=C/C1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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